molecular formula C7H4BrN3O B15135246 6-bromo-5-methylidene-3H-imidazo[4,5-b]pyridin-2-one

6-bromo-5-methylidene-3H-imidazo[4,5-b]pyridin-2-one

Cat. No.: B15135246
M. Wt: 226.03 g/mol
InChI Key: RORGPOOAZRZDMQ-UHFFFAOYSA-N
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Description

6-bromo-5-methylidene-3H-imidazo[4,5-b]pyridin-2-one is a heterocyclic compound that features a bromine atom at the 6th position, a methylidene group at the 5th position, and an imidazo[4,5-b]pyridin-2-one core structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-bromo-5-methylidene-3H-imidazo[4,5-b]pyridin-2-one typically involves multi-step organic reactions. One common method includes the bromination of a suitable precursor, followed by cyclization and functional group modifications. For instance, starting from 5-methylidene-3H-imidazo[4,5-b]pyridin-2-one, bromination can be achieved using bromine or N-bromosuccinimide (NBS) under controlled conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity. The reaction conditions are carefully controlled to minimize by-products and ensure consistency .

Chemical Reactions Analysis

Types of Reactions

6-bromo-5-methylidene-3H-imidazo[4,5-b]pyridin-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted imidazo[4,5-b]pyridin-2-one derivatives, while oxidation and reduction can lead to different oxidation states of the core structure .

Mechanism of Action

The mechanism of action of 6-bromo-5-methylidene-3H-imidazo[4,5-b]pyridin-2-one involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit certain enzymes or receptors, leading to therapeutic effects. The compound can interact with DNA or proteins, disrupting their normal function and leading to cell death in cancer cells . The exact pathways and molecular targets depend on the specific application and the structure of the derivatives used .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-bromo-5-methylidene-3H-imidazo[4,5-b]pyridin-2-one is unique due to the presence of the methylidene group at the 5th position, which can influence its reactivity and biological activity. This structural feature distinguishes it from other similar compounds and can lead to different pharmacological and material properties .

Properties

Molecular Formula

C7H4BrN3O

Molecular Weight

226.03 g/mol

IUPAC Name

6-bromo-5-methylidene-3H-imidazo[4,5-b]pyridin-2-one

InChI

InChI=1S/C7H4BrN3O/c1-3-4(8)2-5-6(9-3)11-7(12)10-5/h2H,1H2,(H,9,11,12)

InChI Key

RORGPOOAZRZDMQ-UHFFFAOYSA-N

Canonical SMILES

C=C1C(=CC2=NC(=O)NC2=N1)Br

Origin of Product

United States

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